5-(tert-Butyl)benzoxazole

Übersicht

Beschreibung

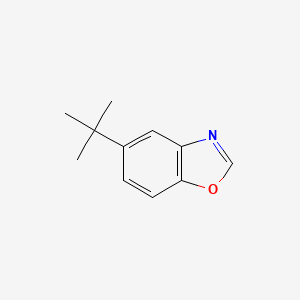

5-(tert-Butyl)benzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring. This compound is part of the benzoxazole family, which is known for its diverse biological and industrial applications. The tert-butyl group at the 5-position of the benzoxazole ring enhances its chemical stability and modifies its reactivity, making it a valuable compound in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)benzoxazole typically involves the cyclization of 2-aminophenol with a suitable aldehyde or ketone. One common method is the condensation reaction between 2-aminophenol and tert-butylbenzaldehyde in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as samarium triflate or mesoporous titania-alumina mixed oxide can be used to facilitate the reaction under mild conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 5-(tert-Butyl)benzoxazole undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: TBHP in the presence of a base like potassium carbonate (K2CO3) under argon atmosphere.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

Oxidation: Oxazole derivatives.

Reduction: Reduced benzoxazole derivatives.

Substitution: Halogenated benzoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Photoinitiator in Polymerization Reactions

5-(tert-Butyl)benzoxazole is utilized as a photoinitiator in various polymerization processes. Its ability to absorb ultraviolet (UV) light and convert it into visible light makes it an effective agent for initiating polymerization reactions, particularly in the production of plastics and coatings .

Fluorescent Probes

The compound is also employed as a fluorescent probe in analytical chemistry. Its fluorescence properties allow for the visualization of biological samples under fluorescence microscopy, enhancing imaging techniques used in biological research .

Biological Applications

Antimicrobial and Anticancer Activities

Research indicates that derivatives of benzoxazole, including this compound, exhibit significant biological activities such as antimicrobial and anticancer effects. For instance, studies have demonstrated that benzoxazole derivatives can inhibit the growth of various cancer cell lines, including human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells .

Anti-Psoriatic Effects

Recent studies have explored the potential of benzoxazole derivatives as treatments for psoriasis. In vivo evaluations showed that compounds derived from this compound significantly reduced symptoms associated with psoriasis in animal models, indicating a promising avenue for therapeutic development .

Industrial Applications

Optical Brighteners

In industrial settings, this compound is used as an optical brightener. It converts UV light into visible light, improving the appearance of textiles, plastics, and coatings. This property is particularly valuable in enhancing the aesthetic qualities of consumer products .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A study conducted on various benzoxazole derivatives revealed that those with a substituent at the fifth position exhibited enhanced cytotoxicity against cancer cell lines. The presence of an acetic acid group was particularly effective, suggesting that modifications to the benzoxazole structure can significantly influence its biological activity .

Case Study 2: Psoriasis Treatment

In a recent investigation, two benzoxazole derivatives were synthesized and evaluated for their efficacy against imiquimod-induced psoriasis-like dermatitis in mice. The results indicated that both topical and oral administration led to significant reductions in psoriasis symptoms, with one derivative showing superior efficacy compared to established treatments like Clobetasol propionate .

Wirkmechanismus

The mechanism of action of 5-(tert-Butyl)benzoxazole involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π stacking interactions with biological molecules, allowing it to modulate enzymatic activities and cellular pathways. For example, it may inhibit DNA topoisomerases, leading to anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Benzoxazole: Lacks the tert-butyl group, making it less stable and less reactive.

5-Methylbenzoxazole: Contains a methyl group instead of a tert-butyl group, resulting in different reactivity and biological activity.

2-Phenylbenzoxazole: Features a phenyl group at the 2-position, altering its chemical properties and applications.

Uniqueness: 5-(tert-Butyl)benzoxazole is unique due to the presence of the tert-butyl group, which enhances its stability and modifies its reactivity. This makes it particularly valuable in applications requiring robust chemical properties and specific biological activities .

Biologische Aktivität

5-(tert-Butyl)benzoxazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring. The presence of the tert-butyl group enhances lipophilicity, which can influence its biological activity. Various synthetic methods have been developed to produce benzoxazole derivatives, including:

- Condensation reactions involving ortho-aminophenols and carboxylic acids.

- Cyclization reactions using appropriate precursors to form the oxazole ring.

1. Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of benzoxazole derivatives, including this compound. For instance:

- Antitubercular Activity : Compounds derived from benzoxazole have shown significant activity against Mycobacterium tuberculosis. A study indicated that derivatives exhibited comparable or superior efficacy to standard drugs like isoniazid .

- Antibacterial Activity : The compound demonstrated effective inhibition against various bacterial strains, with IC50 values reported in the range of 16 μmol/L to 500 μmol/L .

| Compound | Target Bacteria | IC50 (μmol/L) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | Comparable to isoniazid |

| Benzoxazole Derivative | Xanthomonas oryzae | 47.6 mg/L |

2. Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines:

- In Vitro Studies : The compound was evaluated against liver cancer (HepG2) and breast cancer (MCF-7) cell lines, showing promising IC50 values of 23.61 μM and 15.21 μM, respectively .

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 23.61 |

| MCF-7 | 15.21 |

3. Anti-inflammatory Activity

Benzoxazole derivatives have been implicated in modulating inflammatory pathways, particularly through inhibition of COX-2 enzymes. This suggests potential applications in treating inflammatory disorders .

Case Studies and Research Findings

- Antimycobacterial Activity : A series of lipophilic benzoxazoles were synthesized and tested for their antimycobacterial activity, revealing significant effects against drug-resistant strains of Mycobacterium tuberculosis .

- VEGFR-2 Inhibition : Novel benzoxazole derivatives were designed as VEGFR-2 inhibitors, indicating potential in cancer therapy by inhibiting angiogenesis .

- Cytotoxicity Profiles : A comprehensive evaluation of various benzoxazole derivatives showed a broad spectrum of activity against different cancer cell lines, emphasizing their therapeutic potential .

Eigenschaften

IUPAC Name |

5-tert-butyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)8-4-5-10-9(6-8)12-7-13-10/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJGWNPVKBVVTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.